5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride
Overview
Description
5-(3-Fluorophenyl)-2,3-dihydro-1H-indole hydrochloride: is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of aryl hydrazines with ketones under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indole ring. The specific conditions for this reaction include the use of hydrazine hydrochloride salts and ethereal solvents, with microwave irradiation often employed to accelerate the reaction .
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like HPLC and NMR spectroscopy to confirm the structure and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-(3-Fluorophenyl)-2,3-dihydro-1H-indole hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyl or hydroxyl groups into the indole ring.
Reduction: Reduction reactions can convert the indole ring into indoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while reduction can produce indoline derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, this compound has been studied for its potential therapeutic propertiesThe presence of the fluorophenyl group may enhance these activities and provide new avenues for drug development .
Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of 5-(3-fluorophenyl)-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, including serotonin and dopamine receptors. This binding can modulate various biological processes, leading to therapeutic effects such as mood regulation and anti-inflammatory responses .
Comparison with Similar Compounds
5-Fluoroindole: Another indole derivative with a fluorine atom, known for its biological activities.
3-Fluorophenylhydrazine hydrochloride: A precursor in the synthesis of fluorophenyl indole derivatives.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Uniqueness: 5-(3-Fluorophenyl)-2,3-dihydro-1H-indole hydrochloride is unique due to the presence of both the fluorophenyl group and the indole ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
5-(3-fluorophenyl)-2,3-dihydro-1H-indole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN.ClH/c15-13-3-1-2-10(9-13)11-4-5-14-12(8-11)6-7-16-14;/h1-5,8-9,16H,6-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBIROJQEWTEIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C3=CC(=CC=C3)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.